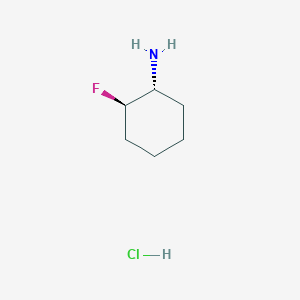![molecular formula C6H11NO B3111107 rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol CAS No. 1820574-43-3](/img/structure/B3111107.png)
rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol
Descripción general
Descripción
“rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol” is a biochemical compound used for proteomics research . It has a molecular formula of C6H11NO and a molecular weight of 113.16 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic ring with a methanol group attached . The exact structure would require more detailed information or computational analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known to have a molecular weight of 113.16 .Aplicaciones Científicas De Investigación
Stereochemical Synthesis
A study by Smetanin et al. (2020) highlights the stereochemical synthesis processes involving 3-azabicyclo compounds. They developed a two-step method for the preparation of 3,4-epoxypyrroline derivatives from 2-halo-2H-azirine-2-carboxylates, diazo keto esters, and amines. This includes the synthesis of highly functionalized rac-(1R,4R,5S)-6-oxa-3-azabicyclo[3.1.0]hex-2-enes, which are closely related to rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol (Smetanin et al., 2020).
Carbocyclic Nucleosides Synthesis
Yamatoya et al. (1999) conducted research on the synthesis of carbocyclic cyclopropane fused nucleosides, a process starting from 2-azabicyclo-[2.2.1]hex-5-en-3-one (ABH), which is structurally similar to the compound . This synthesis is critical in the formation of certain carbocyclic nucleosides (Yamatoya, Ishikura, & Katagiri, 1999).
Development of Bicyclic Lactams
Wedler et al. (1992) researched the reactions of Ethyl 4-oxoalkanoates with amines, leading to the formation of bicyclic lactams like this compound. They discovered that certain conditions lead to the dimerization of these compounds, indicating the potential for further chemical manipulation and use in various applications (Wedler, Schick, Scharfenberg-Pfeiffer, & Reck, 1992).
Nanohybrid Biocatalyst Applications
Galvão et al. (2018) explored the use of a nanohybrid material for the kinetic resolution of secondary alcohols, including compounds like this compound. They demonstrated its application in the synthesis of enantiomeric drugs, highlighting its potential in pharmaceutical manufacturing (Galvão et al., 2018).
PET Radioligand Imaging
Gao et al. (2012) worked on the radiosynthesis and in vivo evaluation of a compound structurally similar to this compound. Their research was focused on developing potential PET tracers for α7 nicotinic acetylcholine receptors, indicating the compound's utility in neuroimaging and diagnostic applications (Gao et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVUORORNIEOB-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/structure/B3111042.png)
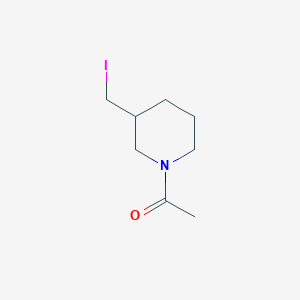

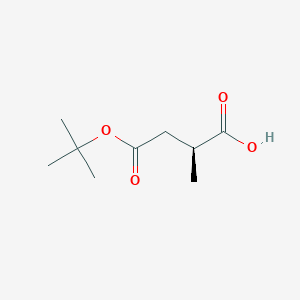

![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)

![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B3111101.png)
![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)
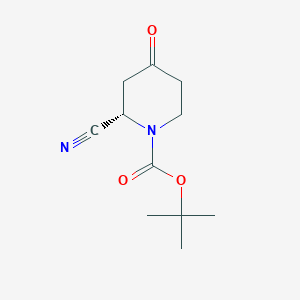
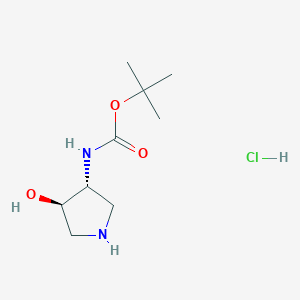
![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B3111130.png)
